molecular formula C10H20N2 B12857226 (R)-1-Cyclopentyl-2-methyl-piperazine CAS No. 1187929-83-4

(R)-1-Cyclopentyl-2-methyl-piperazine

Cat. No.: B12857226
CAS No.: 1187929-83-4
M. Wt: 168.28 g/mol
InChI Key: ASZIXIGBMYHICX-SECBINFHSA-N
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Description

®-1-Cyclopentyl-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclopentyl-2-methylpiperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-cyclopentyl-2-methylamine with a suitable dihaloalkane, such as 1,2-dibromoethane, under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the piperazine ring.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cyclopentyl-2-methylpiperazine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclopentyl-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of ®-1-Cyclopentyl-2-methylpiperazine.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or sulfonylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Cyclopentyl-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentylpiperazine: Lacks the methyl group, leading to different chemical and biological properties.

    2-Methylpiperazine: Lacks the cyclopentyl group, resulting in distinct reactivity and applications.

    N-Methylpiperazine: Contains a methyl group on the nitrogen atom, altering its chemical behavior.

Uniqueness

®-1-Cyclopentyl-2-methylpiperazine is unique due to the presence of both the cyclopentyl and methyl groups, which confer specific steric and electronic properties. These features influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1187929-83-4

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(2R)-1-cyclopentyl-2-methylpiperazine

InChI

InChI=1S/C10H20N2/c1-9-8-11-6-7-12(9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1

InChI Key

ASZIXIGBMYHICX-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C2CCCC2

Canonical SMILES

CC1CNCCN1C2CCCC2

Origin of Product

United States

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